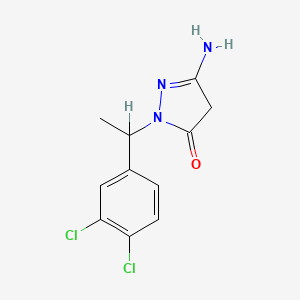

Muzolimine

Description

MUZOLIMINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.

A pyrazole diuretic with long duration and high capacity of action. It was proposed for kidney failure and hypertension but was withdrawn worldwide because of severe neurological effects.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWRMIYXDPXIEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866476 |

Source

|

| Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55294-15-0 |

Source

|

| Record name | Muzolimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55294-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muzolimine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muzolimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Muzolimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUZOLIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of Muzolimine as a pyrazole diuretic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Muzolimine is a pyrazole derivative that acts as a high-ceiling loop diuretic.[1] Unlike conventional loop diuretics, it is a prodrug that undergoes metabolic activation to exert its pharmacological effect.[2] Its active metabolite inhibits the Na-K-Cl cotransporter (NKCC1 and NKCC2) in the thick ascending limb of the Loop of Henle, leading to a potent and prolonged diuretic and natriuretic effect.[2][3] Despite its efficacy in treating hypertension and edema, particularly in patients with renal impairment, muzolimine was withdrawn from the market due to severe neurological side effects.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of muzolimine, including its mechanism of action, pharmacokinetics, and the toxicological findings that led to its discontinuation.

Introduction

Muzolimine (5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one) is a unique diuretic agent belonging to the pyrazole class of compounds.[1][5] It was developed as a high-ceiling diuretic, demonstrating efficacy comparable to or greater than furosemide, with a slower onset and more prolonged duration of action.[6] Its distinct chemical structure and mechanism as a prodrug set it apart from the sulfonamide-based loop diuretics.[2] This guide will delve into the detailed pharmacology of muzolimine, presenting key data in a structured format to facilitate understanding and future research in the field of diuretic drug development.

Mechanism of Action

Muzolimine itself is pharmacologically inactive.[3] Following oral administration, it is metabolized into an active form that is responsible for its diuretic effect.[2]

Prodrug Metabolism and Activation

The primary site of muzolimine metabolism is the liver, where it undergoes cleavage of the C-N1 bond.[7] This process yields several metabolites, with the major urinary metabolite identified as N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone.[7] It is this active metabolite that is secreted into the tubular lumen of the nephron via a probenecid-sensitive organic anion transport pathway to reach its site of action.[2]

Inhibition of Na-K-Cl Cotransporter

The active metabolite of muzolimine exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC) located in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2] By blocking this transporter, the reabsorption of sodium, potassium, and chloride ions from the tubular fluid is significantly reduced. This leads to an increased excretion of these ions, along with water, resulting in diuresis.[3]

Quantitative Pharmacological Data

Diuretic Efficacy

The diuretic effect of muzolimine is dose-dependent. Studies in patients with severe congestive cardiac failure have demonstrated a significant increase in urinary excretion of water and electrolytes following a single oral dose.

| Parameter | Baseline (Mean) | Post-Dose (Mean) | Fold Increase |

| Water Excretion (ml/hour) | 25.8 | 49.9 | 1.93 |

| Sodium Excretion (mmol/hour) | 1.37 | 4.30 | 3.14 |

| Chloride Excretion (mmol/hour) | 0.86 | 3.97 | 4.62 |

| Potassium Excretion (mmol/hour) | 1.23 | 1.63 | 1.33 |

| Table 1: Effect of a single 30 mg oral dose of Muzolimine on urinary excretion in patients with severe congestive cardiac failure.[2] |

Pharmacokinetic Profile

Muzolimine exhibits a pharmacokinetic profile characterized by rapid absorption, a relatively long half-life, and a prolonged duration of action.

| Parameter | Healthy Subjects (40 mg dose) | Patients with Cardiac Failure (40 mg dose) | Patients with Severe Cardiac Failure (30 mg dose) |

| Tmax (hours) | 1 - 3 | 1 - 3 | 1 - 7 |

| Cmax (ng/ml) | - | - | 487 (268 - 868) |

| t1/2α (hours) | 2.6 (2.3 - 2.9) | 3.6 (2.3 - 4.7) | - |

| t1/2β (hours) | 14.0 (12.4 - 14.6) | 13.5 (7.4 - 22.4) | 14.3 (9.0 - 21.2) |

| Renal Clearance (ml/min) | - | 2.7 - 15.3 | - |

| Table 2: Pharmacokinetic parameters of Muzolimine in different populations.[2][8] |

Experimental Protocols

Measurement of Na-K-Cl Cotransporter Activity (86Rb Influx Assay)

A common method to assess the inhibitory activity of compounds on the Na-K-Cl cotransporter is the rubidium (86Rb) influx assay, as rubidium is transported as a congener of potassium.

Protocol:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the Na-K-Cl cotransporter, are cultured to confluence in appropriate media.

-

Pre-incubation: The cell monolayers are pre-incubated in a buffer containing ouabain (e.g., 0.5 mM) to inhibit the Na+/K+-ATPase, thus isolating the activity of the Na-K-Cl cotransporter.[2]

-

Inhibitor Addition: The cells are then exposed to the test compound. In the case of muzolimine, urine collected from muzolimine-treated animals (containing the active metabolite) is diluted and added to the cells.[2]

-

86Rb Influx: The influx of cations is initiated by adding a medium containing a known concentration of radioactive 86Rb.

-

Termination of Influx: After a specific incubation time, the influx is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular 86Rb.

-

Cell Lysis and Measurement: The cells are lysed, and the intracellular 86Rb is quantified using a scintillation counter.

-

Data Analysis: The amount of 86Rb influx in the presence of the inhibitor is compared to the influx in control cells (without the inhibitor) to determine the percentage of inhibition of the Na-K-Cl cotransporter.

Neurological Side Effects and Withdrawal

The clinical use of muzolimine was terminated due to the emergence of severe neurological side effects, particularly in patients with chronic renal failure receiving high doses.[9]

Clinical Manifestations

The neurological syndrome associated with muzolimine toxicity was characterized by a neuromyeloencephalopathy with the following dominant features:[9]

-

Pallhypesthesia: Reduced sensation to vibration.

-

Ataxia: Lack of voluntary coordination of muscle movements.

-

Peripheral Neuropathy: Damage to peripheral nerves, causing weakness, numbness, and pain.

-

Hyperreflexia: Overactive or overresponsive reflexes.

-

Progressive Paraparesis to Tetraparesis: Progressive weakness of the lower limbs, potentially progressing to all four limbs.

Pathophysiology

The exact mechanism of muzolimine-induced neurotoxicity is not fully understood. Neuropathological examinations in affected patients revealed gross demyelination of the posterior columns of the spinal cord, primarily affecting the fasciculus gracilis, with less involvement of the lateral corticospinal tract and some spinal roots.[9] The constellation of symptoms and pathological findings showed a striking resemblance to Subacute Myelo-Optic Neuropathy (SMON) and vitamin B12 deficiency.[9] It has been hypothesized that a toxic, partially dialyzable metabolite of muzolimine may be responsible for these neurological complications.[9]

Conclusion

Muzolimine represents a fascinating case study in diuretic pharmacology. Its unique prodrug nature and potent, long-lasting diuretic effect offered a promising therapeutic option, especially for patients with renal insufficiency. However, the severe and irreversible neurological toxicity observed in a subset of patients ultimately led to its withdrawal from the market. The story of muzolimine underscores the critical importance of thorough toxicological evaluation in drug development and serves as a reminder that even highly effective therapeutic agents can harbor unforeseen risks. Further research into the specific toxic metabolite and the mechanisms of its neurotoxicity could provide valuable insights for the development of safer and more effective diuretics in the future.

References

- 1. Muzolimine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and saluretic effect of muzolimine in severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muzolimine | 55294-15-0 [amp.chemicalbook.com]

- 5. Muzolimine | C11H11Cl2N3O | CID 41386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aurorabiomed.com [aurorabiomed.com]

Historical context of Muzolimine's clinical use and withdrawal

An In-depth Technical Guide on the Historical Clinical Use and Subsequent Withdrawal of a Novel Loop Diuretic

Abstract

Muzolimine, a pyrazole diuretic, emerged as a potent high-ceiling loop diuretic with a unique pharmacological profile. Initially lauded for its efficacy in managing hypertension and edema, particularly in patients with renal impairment, its clinical journey was ultimately cut short by the emergence of severe and debilitating neurological side effects. This technical guide provides a comprehensive overview of the historical context of Muzolimine's clinical application, its mechanism of action, pharmacokinetic profile, and the critical adverse events that led to its worldwide withdrawal from the market. The document is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective analysis to inform future drug development and pharmacovigilance efforts.

Introduction

Muzolimine was a novel diuretic agent, distinct in its chemical structure from other loop diuretics. It demonstrated a favorable combination of a high diuretic ceiling, characteristic of loop diuretics, and a prolonged duration of action, similar to thiazide diuretics. These properties made it a promising therapeutic option for the management of fluid retention and hypertension, especially in challenging patient populations such as those with chronic renal failure. Despite its initial promise, post-marketing experience revealed a dark side to its use, culminating in its complete removal from the global market. This document will delve into the scientific and clinical data that defined the rise and fall of Muzolimine.

Mechanism of Action

Muzolimine functions as a prodrug, with its diuretic effect attributed to an active metabolite. This metabolite targets the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle, a critical site for salt reabsorption in the nephron.

-

Inhibition of Na+-K+-2Cl- Cotransporter: The active metabolite of Muzolimine binds to and inhibits the Na+-K+-2Cl- cotransporter on the apical membrane of the tubular cells. This action blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.

-

Increased Excretion of Electrolytes and Water: The inhibition of ion reabsorption leads to an increased concentration of these electrolytes in the tubular fluid. This osmotic effect retains water within the tubule, resulting in a significant increase in the excretion of water (diuresis), sodium (natriuresis), and chloride (chloriuresis).

dot

Caption: Proposed Mechanism of Action of Muzolimine.

Clinical Use and Efficacy

Muzolimine was primarily indicated for the treatment of hypertension and edema of various etiologies, including congestive heart failure and chronic renal disease.

Hypertension

Clinical trials demonstrated the efficacy of Muzolimine in lowering blood pressure in patients with mild to moderate essential hypertension.

| Study | Number of Patients | Dosage | Treatment Duration | Key Findings |

| Amabile G, et al. (1985)[1] | 58 | 20 mg/day | 6 months (initial phase), up to 2 years (long-term) | Similar efficacy and tolerance to indapamide (2.5 mg/day). Maintained blood pressure control in the long-term study. |

| Beneitez C. (1985)[2] | 53 | 20 mg or 40 mg/day | 3 months | In patients not controlled with other antihypertensives, 20 mg/day normalized diastolic BP in 16/53 patients. An additional 24/37 non-responders normalized with 40 mg/day. |

| Cocchieri M, et al. (1985)[3] | 21 | 10 mg/day vs 20 mg/day | 2 weeks | 10 mg/day was more effective than 20 mg/day in reducing orthostatic diastolic blood pressure. |

Edema in Chronic Renal Failure

Muzolimine was found to be particularly effective in patients with advanced renal disease, a population often refractory to other diuretics.

| Study | Number of Patients | Dosage | Patient Population | Key Findings |

| Dal Canton A, et al. (1981)[4] | 24 | Not specified | Creatinine clearance 4-28 ml/min | Significant increase in urine volume and electrolyte excretion. Disappearance of edema in all patients, including those refractory to high-dose furosemide. |

| Name of Study (if available) | 16 | 240-720 mg/day | Chronic renal failure (Creatinine clearance < 20 ml/min) | Dose-dependent increase in water, sodium, and chloride excretion, superior to 500 mg/day of furosemide at the highest dose.[2] |

Pharmacokinetics

The pharmacokinetic profile of Muzolimine was characterized by good absorption and a relatively long half-life compared to other loop diuretics.

| Parameter | Value | Patient Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Healthy volunteers and patients with cardiac failure | Not specified in provided text |

| Plasma Half-life (t½) | 10-20 hours | General population | Not specified in provided text |

| Protein Binding | ~65% | General population | Not specified in provided text |

| Elimination | Primarily non-renal | General population | Not specified in provided text |

Withdrawal from the Market: The Emergence of Severe Neurological Toxicity

The promising clinical profile of Muzolimine was overshadowed by reports of severe, irreversible neurological side effects, particularly in patients with chronic renal failure receiving high doses. This led to its worldwide withdrawal from the market.

Neuromyeloencephalopathy

The most significant adverse event associated with Muzolimine was a severe neurological syndrome termed neuromyeloencephalopathy.

-

Clinical Presentation: The syndrome was characterized by a combination of central and peripheral nervous system damage, including:

-

Polyneuropathy

-

Ataxia (impaired coordination)

-

Spasticity (increased muscle tone)

-

Paresis (muscle weakness)

-

Sensory disturbances

-

-

Patient Population at Risk: The majority of cases were reported in patients with chronic renal failure who were treated with high doses of Muzolimine for extended periods.

| Adverse Event Data | Details |

| Patient Population | 7 patients with chronic renal failure |

| Dosage | High doses (not further specified) |

| Duration of Treatment | Not specified in provided text |

| Key Neurological Findings | Severe neuromyeloencephalopathy, with symptoms of polyneuropathy, ataxia, and spasticity. |

dot

Caption: Timeline of Muzolimine's Clinical History and Withdrawal.

Experimental Protocols

Detailed experimental protocols from the key clinical trials are summarized below based on the available information.

Study in Essential Hypertension (Beneitez C., 1985)

-

Objective: To evaluate the efficacy of Muzolimine as an add-on therapy in patients with uncontrolled essential hypertension.

-

Study Design: Open-label, dose-titration study.

-

Patient Population: 53 adult patients with essential hypertension not controlled by their current antihypertensive medication.

-

Methodology:

-

Baseline measurements of supine and standing systolic and diastolic blood pressure and heart rate were taken.

-

Patients received Muzolimine 20 mg daily for two weeks in addition to their existing antihypertensive regimen.

-

Blood pressure was reassessed. Responders (diastolic BP < 90 mmHg) continued on 20 mg for another week for confirmation.

-

Non-responders were uptitrated to Muzolimine 40 mg daily for two weeks.

-

Blood pressure was reassessed.

-

Laboratory parameters were monitored at baseline and after each treatment period.

-

-

Primary Endpoint: Normalization of diastolic blood pressure (< 90 mmHg).

Study in Chronic Renal Failure (Dal Canton A, et al., 1981)

-

Objective: To assess the diuretic efficacy and safety of Muzolimine in patients with advanced chronic renal failure.

-

Study Design: Open-label, single-arm study.

-

Patient Population: 24 patients with creatinine clearances ranging from 4 to 28 ml/min, with edema and/or hypertension. Four of these patients were refractory to high-dose intravenous furosemide.

-

Methodology:

-

Muzolimine was administered orally.

-

Urine volume and the excretion of sodium, chloride, and potassium ions were measured.

-

Body weight was monitored as a measure of diuretic efficacy.

-

Blood pressure was measured in hypertensive patients.

-

-

Primary Endpoints: Changes in urine volume, electrolyte excretion, body weight, and blood pressure.

Conclusion

The story of Muzolimine serves as a critical case study in drug development and pharmacovigilance. Its initial success, driven by a unique and potent mechanism of action, was completely eclipsed by the discovery of severe, unforeseen neurotoxicity. This retrospective highlights the importance of robust post-marketing surveillance, especially for novel chemical entities, and the need to carefully consider the risk-benefit profile in vulnerable patient populations, such as those with renal impairment. The data presented here underscore the complexities of drug action and the continuous need for vigilance throughout the lifecycle of a pharmaceutical product. While Muzolimine is no longer in clinical use, the lessons learned from its history remain highly relevant to the field of drug safety and development.

References

- 1. Treatment of mild to moderate essential hypertension with muzolimine. Two years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muzolimine in chronic renal failure: a study in 16 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of two different doses of muzolimine in the treatment of mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muzolimine: a new high-ceiling diuretic suitable for patients with advanced renal disease - PMC [pmc.ncbi.nlm.nih.gov]

Muzolimine: A Technical Whitepaper on its Diuretic and Antihypertensive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muzolimine, a pyrazolone derivative, is a high-ceiling loop diuretic with a distinct chemical structure and a prolonged duration of action. This document provides a comprehensive technical overview of the diuretic and antihypertensive properties of Muzolimine. It details its mechanism of action as a prodrug, the quantitative effects on renal excretion and blood pressure, and the experimental methodologies used to elucidate these properties. This whitepaper is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Muzolimine is a potent diuretic that has demonstrated significant efficacy in the management of edema and hypertension, particularly in patients with renal impairment[1][2]. Unlike conventional loop diuretics, Muzolimine exhibits a slower onset and a more sustained diuretic and natriuretic effect[3]. This unique pharmacokinetic profile has made it a subject of considerable research interest. This paper will delve into the core pharmacological characteristics of Muzolimine, presenting key data and experimental protocols in a structured format.

Mechanism of Action

Muzolimine functions as a prodrug, meaning it is converted into its active form after administration[3]. The active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive organic acid transport pathway[3][4].

The primary site of action for the active metabolite of Muzolimine is the thick ascending limb of the loop of Henle[4]. Here, it inhibits the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the epithelial cells[3]. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in a potent diuretic effect.

Signaling Pathway

The activity of the Na+-K+-2Cl- cotransporter (NKCC2) is regulated by a complex signaling cascade involving the WNK (With-No-Lysine [K]) and SPAK (STE20/SPS1-related proline/alanine-rich kinase) kinases[5][6]. Intracellular chloride levels act as a key regulator of this pathway. Low intracellular chloride activates WNK kinases, which in turn phosphorylate and activate SPAK. Activated SPAK then phosphorylates specific threonine residues on the N-terminal domain of NKCC2, leading to its activation and increased ion transport[5][6]. By blocking ion influx, the active metabolite of Muzolimine is presumed to influence this signaling pathway, leading to a sustained decrease in NKCC2 activity.

Mechanism of action of Muzolimine's active metabolite on the NKCC2 and its regulatory pathway.

Quantitative Data

Diuretic and Saluretic Effects

The diuretic and saluretic (salt-excreting) effects of Muzolimine have been quantified in both human and animal studies.

Table 1: Effect of a Single Oral 30 mg Dose of Muzolimine in Patients with Severe Congestive Cardiac Failure (n=6) [7]

| Parameter | Baseline (mmol/hour or ml/hour) | Post-Muzolimine (24 hours) |

| Sodium Excretion | 1.37 | 4.30 |

| Chloride Excretion | 0.86 | 3.97 |

| Potassium Excretion | 1.23 | 1.63 |

| Water Excretion | 25.8 | 49.9 |

Table 2: Inhibition of Na+-K+-Cl- Cotransport in MDCK Cells by Urine from Rats Treated with Diuretics [3]

| Treatment | Time Post-Injection | % Inhibition of 86Rb Influx |

| Piretanide (27 µmol/kg) | 15 min | 72% |

| 45 min | 41% | |

| Muzolimine (50 µmol/kg) | 15 min | 42% |

| 60 min | 49% |

Antihypertensive Effects

Muzolimine has been shown to effectively reduce blood pressure in hypertensive patients.

Table 3: Effect of Muzolimine on Blood Pressure in Patients with Advanced Renal Disease [2]

| Treatment Group | Number of Patients | Outcome |

| Muzolimine alone | 7 | 5 restored to normal blood pressure |

| Muzolimine added to previous antihypertensive treatment | 11 | 10 restored to normal blood pressure |

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of Muzolimine in Patients with Severe Congestive Cardiac Failure (30 mg single oral dose) [7]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1 - 7 hours |

| Peak Plasma Concentration (Cmax) | 268 - 868 ng/ml (average 487 ng/ml) |

| Biological Half-life (t1/2) | 9.0 - 21.2 hours (average 14.3 hours) |

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

This protocol is a synthesized representation based on common methodologies for evaluating diuretics.

Workflow for assessing the diuretic activity of Muzolimine in a rat model.

Methodology:

-

Animal Preparation: Adult male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

-

Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to ensure a baseline level of hydration and urine output.

-

Grouping: Animals are randomly assigned to control (vehicle), Muzolimine-treated, and positive control (e.g., furosemide) groups.

-

Administration: The test compounds are administered orally or intravenously.

-

Urine Collection: Rats are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected at predetermined intervals (e.g., hourly for the first 6 hours and then at 24 hours).

-

Analysis: The total volume of urine excreted is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using a flame photometer or ion-selective electrodes.

-

Data Evaluation: The diuretic and saluretic activities are calculated and compared between the different treatment groups.

In Vitro Na+-K+-Cl- Cotransporter Inhibition Assay

This protocol is based on the methodology described for assessing the inhibitory effect of Muzolimine's metabolites[3].

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the Na+-K+-Cl- cotransporter, are cultured to confluence in appropriate media.

-

Preparation of Test Substance: Urine is collected from rats treated with Muzolimine. This urine contains the active metabolite.

-

Ion Flux Assay:

-

The cell monolayers are washed and pre-incubated in a buffer containing ouabain to inhibit the Na+/K+-ATPase.

-

The cells are then incubated with a buffer containing the radioactive tracer 86Rb+ (a congener of K+) and the urine sample containing the Muzolimine metabolite.

-

The uptake of 86Rb+ is measured over time.

-

-

Data Analysis: The rate of ouabain-insensitive, bumetanide-sensitive 86Rb+ influx is calculated as a measure of Na+-K+-Cl- cotransporter activity. The percentage inhibition by the Muzolimine metabolite is determined by comparing the influx in the presence and absence of the urine sample.

Antihypertensive Activity in DOCA-Salt Hypertensive Rats

This is a standard model for inducing hypertension to test antihypertensive agents.

Methodology:

-

Induction of Hypertension:

-

Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method at regular intervals until hypertension is established (typically 4-6 weeks)[2].

-

Treatment: Once hypertension is confirmed, the rats are treated with Muzolimine or a vehicle control.

-

Monitoring: Blood pressure is measured regularly throughout the treatment period.

-

Data Analysis: The change in blood pressure from baseline is calculated and compared between the Muzolimine-treated and control groups.

Conclusion

Muzolimine is a potent diuretic and antihypertensive agent with a unique pharmacological profile characterized by its action as a prodrug and its prolonged duration of effect. Its mechanism of action via inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle is well-established. The quantitative data presented in this whitepaper highlight its significant impact on renal electrolyte handling and blood pressure reduction. The detailed experimental protocols provide a foundation for further research into the properties and potential applications of Muzolimine and related compounds. It is important to note that Muzolimine was withdrawn from the market due to reports of severe neurological side effects. Nevertheless, the study of its unique properties continues to provide valuable insights into renal physiology and the pharmacology of diuretics.

References

- 1. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muzolimine: renal site of action and interaction with probenecid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Regulation of NKCC2 by a chloride-sensing mechanism involving the WNK3 and SPAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and saluretic effect of muzolimine in severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mycophenolate Mofetil Attenuates DOCA-Salt Hypertension: Effects on Vascular Tone [frontiersin.org]

Understanding the Neurological Side Effects of Muzolimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Muzolimine is a pyrazole diuretic that acts on the loop of Henle. While effective, its use has been associated with severe neurological side effects, particularly a distinct syndrome of neuromyeloencephalopathy. This technical guide synthesizes the available clinical and pathological data to provide an in-depth overview of the neurological risks associated with Muzolimine, focusing on the patient population at risk, the nature of the neurological damage, and the hypothesized pathogenic mechanisms. The primary basis for this guide is a significant case series that first characterized this severe adverse drug reaction.

Data Presentation: Quantitative Analysis of Muzolimine-Induced Neuromyeloencephalopathy

The following table summarizes key quantitative data from a pivotal case series involving seven patients with chronic renal failure who developed severe neuromyeloencephalopathy during high-dose Muzolimine therapy.[1]

| Parameter | Data Point |

| Patient Cohort Size | 7 individuals |

| Patient Demographics | 5 males, 2 females |

| Age Range | 35-75 years (mean: 53.5 years) |

| Underlying Condition | Chronic Renal Failure |

| Avg. Treatment Duration to Onset | 78 days |

| Avg. Cumulative Dose at Onset | 52 grams |

| Maximum Reported Daily Dose | 1,440 mg |

Experimental Protocols: Clinical and Pathological Assessment

The understanding of Muzolimine's neurotoxicity is derived from clinical observations and post-mortem examinations rather than preclinical models, as initial animal studies did not reveal neurotoxicity.[2] The following protocols outline the diagnostic methods used to characterize the syndrome in the affected patients.[1]

Clinical Diagnostic Protocol

-

Neurological Examination:

-

Objective: To systematically assess motor, sensory, and reflex functions.

-

Methodology: Standard clinical neurological examination with a focus on testing for pallhypaesthesia (vibratory sense), ataxia (coordination and balance), muscle strength (paresis), and deep tendon reflexes (hyperreflexia).

-

-

Neurophysiological Studies:

-

Objective: To evaluate the functional integrity of the central and peripheral nervous systems.

-

Methodology:

-

Electromyography (EMG): To detect and characterize peripheral neuropathy by measuring the electrical activity of muscles in response to nerve stimulation.

-

Electroencephalography (EEG): To record the brain's electrical activity and identify any abnormalities indicative of encephalopathy.

-

Evoked Potentials (EP): To assess the integrity of sensory pathways by measuring the brain's electrical response to visual, auditory, or somatosensory stimuli.

-

-

-

Neuroradiological Imaging:

-

Objective: To visualize the structures of the brain and spinal cord to rule out other potential causes for the observed neurological deficits.

-

Methodology: Utilization of computed tomography (CT) and/or magnetic resonance imaging (MRI) to scan the central nervous system.

-

Neuropathological Examination Protocol (Post-Mortem)

-

Gross and Microscopic Tissue Analysis:

-

Objective: To identify structural changes in the nervous system tissue that correlate with the clinical symptoms.

-

Methodology:

-

Specimen Collection: Autopsy and collection of brain, spinal cord, and spinal nerve root tissues.

-

Histopathology: Tissue fixation, sectioning, and staining. Key stains include Luxol Fast Blue for myelin and silver stains for axons.

-

Analysis: Microscopic examination of stained sections, with a focus on the posterior columns (specifically the fasciculus gracilis), lateral corticospinal tracts, and spinal roots to identify and quantify the extent of demyelination and any associated axonal damage.[1]

-

-

Visualization of Pathways and Workflows

Hypothesized Pathogenesis of Muzolimine Neurotoxicity

The following diagram illustrates the proposed sequence of events leading to the neurological damage observed with high-dose Muzolimine in susceptible patients.

Caption: A logical model of the hypothesized pathogenesis of Muzolimine neurotoxicity.

Diagnostic and Assessment Workflow

This diagram outlines the logical workflow for investigating a patient suspected of having Muzolimine-induced neurological side effects.

Caption: Clinical workflow for the diagnosis of Muzolimine-induced neurotoxicity.

Concluding Summary for Drug Development

The case of Muzolimine serves as a critical example of severe, mechanism-based neurotoxicity that is unmasked in a specific patient population with compromised drug elimination. The primary takeaways for drug development professionals are:

-

The Critical Role of Metabolite Profiling: The leading hypothesis of a toxic metabolite underscores the need for thorough metabolite identification and safety pharmacology screening, especially for drugs that will be used in patients with renal or hepatic impairment.[1]

-

Limitations of Preclinical Models: The absence of neurotoxicity in standard preclinical toxicology studies highlights the necessity of developing more predictive models that can simulate human disease states, such as renal failure, to unmask potential toxicities.

-

Post-Marketing Surveillance: The identification of this severe adverse effect through a clinical case series emphasizes the importance of robust post-marketing surveillance systems to detect rare but serious adverse events that may not be apparent in clinical trials.

Future research in this area would benefit from identifying the specific toxic metabolite of Muzolimine and elucidating its direct mechanism of action on myelin and neural cells. Such studies could provide valuable insights into the broader field of drug-induced demyelination and inform the development of safer therapeutics.

References

Muzolimine's Interaction with the Renin-Aldosterone Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muzolimine, a high-ceiling loop diuretic, exhibits a unique interaction with the renin-angiotensin-aldosterone system (RAAS). Unlike conventional loop diuretics that typically induce a robust increase in plasma renin activity (PRA) and aldosterone levels as a compensatory response to volume and sodium depletion, studies suggest that muzolimine administration is associated with a markedly attenuated or non-significant effect on the RAAS. This technical guide provides a comprehensive overview of the available data on muzolimine's interaction with the renin-aldosterone axis, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying physiological mechanisms.

Introduction

Muzolimine is a pyrazole diuretic that acts primarily on the thick ascending limb of the loop of Henle, where it inhibits the Na+-K+-2Cl- cotransporter. This action leads to a significant increase in the excretion of sodium, chloride, and water. A key differentiator of muzolimine from other loop diuretics, such as furosemide, appears to be its minimal impact on the renin-angiotensin-aldosterone system. Understanding this nuanced interaction is critical for the development of diuretic therapies with potentially fewer adverse effects related to secondary hyperaldosteronism.

Mechanism of Action and Interaction with the RAAS

Muzolimine is administered as a prodrug and is converted to its active metabolite, which is then secreted into the tubular lumen to exert its diuretic effect. The inhibition of the Na+-K+-2Cl- cotransporter in the macula densa is a primary stimulus for renin release. By blocking this transporter, conventional loop diuretics decrease sodium chloride reabsorption, leading to a lower sodium concentration in the tubular fluid reaching the macula densa. This is sensed as a decrease in renal perfusion, triggering a cascade of events that results in increased renin secretion, and subsequently, elevated angiotensin II and aldosterone levels.

However, clinical evidence suggests that muzolimine does not induce a significant activation of the RAAS. The precise mechanism for this blunted response is not fully elucidated but may be related to its prolonged duration of action and the absence of a "rebound phenomenon" of sodium retention seen with other loop diuretics.

Quantitative Data on Renin and Aldosterone

Clinical studies have consistently demonstrated a lack of significant stimulation of the renin-aldosterone axis following muzolimine administration, particularly when compared to other loop diuretics like furosemide.

| Study Population | Drug and Dosage | Duration | Plasma Renin Activity (PRA) | Aldosterone | Citation |

| Mild Hypertensive Patients | Muzolimine 10 mg/day | 2 weeks | No statistically significant changes | No statistically significant changes | [1] |

| Mild Hypertensive Patients | Muzolimine 20 mg/day | 2 weeks | No statistically significant changes | No statistically significant changes | [1] |

| Cirrhotic Patients with Ascites | Muzolimine (equivalent dose to furosemide) | Single dose | No significant changes | Not reported | [2] |

| Cirrhotic Patients with Ascites | Furosemide | Single dose | Significant increase | Not reported | [2] |

Experimental Protocols

The following provides a generalized methodology for clinical trials evaluating the effects of muzolimine on the renin-aldosterone axis, based on the protocols described in the cited literature.

4.1. Study Design

A randomized, single-blind, crossover or parallel-group study design is typically employed.

-

Participants: Healthy volunteers or patients with specific conditions (e.g., mild hypertension, cirrhosis with ascites).

-

Washout Period: A washout period for any previous antihypertensive or diuretic medications is essential.

-

Standardized Diet: Participants are often placed on a diet with controlled sodium and potassium intake for a period before and during the study to standardize baseline conditions.

-

Drug Administration: Muzolimine is administered orally at specified doses. A comparator drug (e.g., furosemide) or placebo is used in control groups.

4.2. Sample Collection and Analysis

-

Blood Sampling: Venous blood samples are collected at baseline and at specified time points after drug administration. Samples for PRA and aldosterone are typically collected in pre-chilled tubes containing EDTA. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Collection: 24-hour urine collections are performed to measure urinary volume and electrolyte excretion (sodium, potassium, chloride).

-

Biochemical Analysis:

-

Plasma Renin Activity (PRA): Determined by radioimmunoassay (RIA) measuring the rate of angiotensin I generation.

-

Aldosterone: Measured by RIA or other sensitive immunoassays.

-

Electrolytes: Measured using standard laboratory methods (e.g., ion-selective electrodes).

-

Discussion and Future Directions

The available evidence strongly suggests that muzolimine has a unique profile among loop diuretics with respect to its interaction with the renin-aldosterone axis. The lack of significant RAAS activation could be clinically advantageous, potentially reducing the risk of diuretic-induced hypokalemia and other adverse effects associated with secondary hyperaldosteronism.

Further research is warranted to fully elucidate the mechanisms behind this attenuated RAAS response. Studies involving direct measurement of renin secretion and detailed time-course analyses of hormonal changes after muzolimine administration in various patient populations would be of significant value. Additionally, long-term studies are needed to confirm whether the lack of RAAS activation translates into improved clinical outcomes.

Conclusion

Muzolimine's interaction with the renin-aldosterone axis is characterized by a notable absence of the significant stimulation typically observed with other loop diuretics. This property makes it a subject of considerable interest for the development of novel diuretic therapies with a more favorable safety and tolerability profile. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of muzolimine and similar compounds.

References

- 1. Efficacy of two different doses of muzolimine in the treatment of mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacodynamics of furosemide and muzolimine in cirrhosis. Study on renal sodium and potassium handling and renin-aldosterone axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pre-Clinical Toxicological Profile of Muzolimine in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pre-clinical toxicological studies of Muzolimine, a pyrazole diuretic, in various animal models. Muzolimine was developed for the treatment of edema and hypertension. This document synthesizes the available data on its acute, sub-chronic, and embryotoxic effects, while also addressing the current gaps in the publicly available information regarding its carcinogenicity and mutagenicity. The primary source of toxicological data is the seminal work of Lorke and Mürmann (1976), which indicates that Muzolimine exhibits slight acute toxicity and that its primary effects in sub-chronic studies are related to its potent diuretic activity rather than direct organ toxicity.[1][2] This guide is intended to provide researchers and drug development professionals with a foundational understanding of the pre-clinical safety profile of Muzolimine, highlighting both the known aspects and the areas where data remains elusive.

Introduction

Muzolimine is a high-ceiling diuretic that acts on the loop of Henle.[3][4] Its unique pharmacological profile, characterized by a slow onset and long duration of action, made it a compound of interest for managing fluid retention and high blood pressure.[3][4] As with any therapeutic agent, a thorough pre-clinical toxicological evaluation in animal models is paramount to ascertain its safety profile before human administration. This guide delves into the key toxicological studies conducted on Muzolimine, presenting the findings in a structured format to facilitate understanding and comparison.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within a short period. For Muzolimine, these studies indicated only slight acute toxicity across several species.[1][2]

Data Summary

While the specific LD50 (Lethal Dose, 50%) values from the primary literature are not publicly available, the qualitative description of "slight acute toxicity" suggests a relatively wide safety margin for single-dose exposures.[1][2] The table below is structured to present such data, though the specific values for Muzolimine are pending access to the full study data.

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Mouse | Oral | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available |

| Rabbit | Oral | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available |

Table 1: Acute Toxicity of Muzolimine in Animal Models (Data Pending)

Experimental Protocol: Generalized Acute Oral Toxicity Study

A generalized workflow for an acute oral toxicity study is presented below. The specific parameters for the Muzolimine studies are not available.

Sub-Chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated dosing over a period of 90 days. The studies on Muzolimine revealed that the most prominent effect was pronounced diuresis, a direct consequence of its pharmacological action.[1][2]

Data Summary

The primary findings from the 90-day sub-chronic studies in rats and dogs indicated that, apart from the kidneys, no other organs or organ systems were adversely affected.[1][2] The macroscopic and microscopic changes observed in the kidneys were attributed to the excessive diuresis caused by overdosage, rather than direct nephrotoxicity.[1][2] The No-Observed-Adverse-Effect Level (NOAEL) for these studies is not specified in the available literature.

| Species | Duration | Route of Administration | Key Findings | Target Organs | NOAEL (mg/kg/day) |

| Rat | 90 days | Oral | Pronounced diuresis, increased water intake, macroscopic and microscopic changes in the kidney secondary to diuresis.[1][2] | Kidney (pharmacological effect) | Data not available |

| Dog | 90 days | Oral | Pronounced diuresis, increased water intake, macroscopic and microscopic changes in the kidney secondary to diuresis.[1][2] | Kidney (pharmacological effect) | Data not available |

Table 2: Sub-Chronic Toxicity of Muzolimine in Animal Models

Experimental Protocol: Generalized 90-Day Oral Toxicity Study

The following diagram illustrates a typical workflow for a 90-day oral toxicity study in rodents.

Reproductive and Developmental Toxicity

Embryotoxicity studies were conducted on pregnant rats and rabbits to assess the potential for Muzolimine to cause harm to the developing fetus.

Data Summary

The results of these studies showed that even at doses that were toxic to the maternal rat or lethal to the maternal rabbit, Muzolimine did not produce any embryotoxic or teratogenic effects.[1][2]

| Species | Dosing Period (Gestation Days) | Route of Administration | Maternal Toxicity | Embryo-fetal Toxicity | Teratogenicity |

| Rat | Data not available | Oral | Observed at high doses.[1][2] | None observed.[1][2] | None observed.[1][2] |

| Rabbit | Data not available | Oral | Lethal at high doses.[1][2] | None observed.[1][2] | None observed.[1][2] |

Table 3: Reproductive and Developmental Toxicity of Muzolimine

Genotoxicity and Carcinogenicity

A comprehensive search of publicly available literature did not yield specific studies on the mutagenic or carcinogenic potential of Muzolimine. Standard pre-clinical safety assessments would typically include a battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus test) and long-term carcinogenicity bioassays in rodents. The absence of this data in the accessible literature represents a significant gap in the pre-clinical toxicological profile of Muzolimine.

Experimental Protocol: Generalized Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized workflow is depicted below.

Mechanism of Action and Toxicological Relevance

Muzolimine's primary pharmacological effect, and consequently its main toxicological finding at high doses, is potent diuresis. It is believed to act as a prodrug, with its active metabolite inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle.

The renal changes observed in sub-chronic studies are considered a consequence of this exaggerated pharmacological response, leading to electrolyte imbalances and dehydration at supratherapeutic doses, rather than a direct cytotoxic effect on renal tissue.[1][2]

Conclusion

The available pre-clinical data for Muzolimine, primarily from studies conducted in the 1970s, suggest a safety profile characterized by low acute toxicity and a primary toxicological finding related to its intended diuretic effect. Embryotoxicity and teratogenicity were not observed in rats and rabbits. However, a significant gap in the publicly accessible data exists concerning the genotoxic and carcinogenic potential of Muzolimine. For a complete and contemporary assessment of its pre-clinical safety, access to the full, detailed study reports containing quantitative data (LD50, NOAELs) and the results of genotoxicity and carcinogenicity assays would be essential. Researchers and drug development professionals should exercise caution and consider these data limitations when evaluating the overall toxicological profile of Muzolimine.

References

- 1. Pre-clinical toxicological studies with muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muzolimine: a new high-ceiling diuretic suitable for patients with advanced renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Muzolimine In Vitro Assay Using MDCK Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muzolimine is a high-ceiling loop diuretic that functions as a prodrug. Its therapeutic effect is mediated by an active metabolite that primarily targets and inhibits the Na-K-2Cl cotransporter (NKCC). This cotransporter is crucial for ion homeostasis in various tissues, including the kidney. Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the NKCC1 isoform of the cotransporter, serve as a valuable in vitro model system to study the mechanism and efficacy of diuretics like Muzolimine.

These application notes provide a detailed protocol for assessing the inhibitory activity of Muzolimine's active metabolite on the Na-K-2Cl cotransporter in MDCK cells using a Rubidium-86 (⁸⁶Rb) influx assay.

Mechanism of Action

Muzolimine itself is inactive. Following administration, it is metabolized into an active form. This active metabolite then acts on the luminal side of epithelial cells, such as those lining the thick ascending limb of the loop of Henle in the kidney. Here, it binds to the Na-K-2Cl cotransporter (NKCC1 in MDCK cells), inhibiting its function. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to diuresis. The signaling pathway for many loop diuretics involves the modulation of the WNK-SPAK/OSR1 kinase cascade, which regulates the phosphorylation and activity of NKCC1. It is presumed that the active metabolite of Muzolimine follows a similar pathway.

Signaling Pathway of Na-K-2Cl Cotransporter Regulation

Caption: General signaling pathway for loop diuretic inhibition of the Na-K-2Cl cotransporter.

Data Presentation

The following table summarizes the quantitative data on the inhibition of the Na-K-2Cl cotransporter in MDCK cells by the active metabolite of Muzolimine, as derived from preclinical studies. The data was obtained by treating rats with Muzolimine and then applying the diluted urine to the MDCK cells.

| Treatment Group | Time Point | % Inhibition of Na-K-2Cl Cotransport | Reference |

| Urine from Muzolimine-treated rats (50 µmol/kg) | 15 minutes | 42% | [1] |

| Urine from Muzolimine-treated rats (50 µmol/kg) | 60 minutes | 49% | [1] |

Experimental Protocols

MDCK Cell Culture

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of Muzolimine's Active Metabolite

As Muzolimine is a prodrug, its active metabolite is required for in vitro assays. The primary method described in the literature involves in vivo generation:

-

Administer Muzolimine (e.g., 50 µmol/kg, intravenously) to a laboratory animal (e.g., rat).

-

Collect urine at specified time points (e.g., 15 and 60 minutes post-injection).

-

Centrifuge the urine to remove any precipitates.

-

The supernatant, containing the active metabolite, can then be diluted (e.g., 1:100) in an appropriate assay buffer for application to the MDCK cells.[1]

⁸⁶Rb Influx Assay for Na-K-2Cl Cotransporter Activity

This assay measures the activity of the Na-K-2Cl cotransporter by quantifying the uptake of ⁸⁶Rb, a potassium analog.

Materials:

-

MDCK cells cultured to confluence in 24-well plates.

-

Assay Buffer: (e.g., 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, pH 7.4).

-

Wash Buffer: Ice-cold Assay Buffer without ⁸⁶Rb.

-

⁸⁶RbCl (radioisotope).

-

Ouabain (to inhibit Na⁺/K⁺-ATPase).

-

Bumetanide (a known potent inhibitor of Na-K-2Cl cotransporter, used as a positive control).

-

Diluted urine from Muzolimine-treated animals.

-

Scintillation counter.

Protocol:

-

Cell Seeding: Seed MDCK cells in 24-well plates and grow to confluence.

-

Pre-incubation:

-

Wash the cell monolayers twice with pre-warmed Assay Buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C in Assay Buffer containing 0.5 mM ouabain to inhibit the Na⁺/K⁺-ATPase.[1]

-

-

Treatment:

-

Aspirate the pre-incubation buffer.

-

Add the Assay Buffer containing ouabain and the respective treatments:

-

Vehicle control (diluted urine from a control animal).

-

Positive control (e.g., 10 µM Bumetanide).

-

Test compound (diluted urine from Muzolimine-treated animals at various time points).

-

-

Incubate for the desired time (e.g., 15 minutes).

-

-

⁸⁶Rb Influx:

-

To initiate the influx, add ⁸⁶RbCl to each well to a final activity of 1-2 µCi/mL.

-

Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of ⁸⁶Rb uptake.

-

-

Termination of Influx:

-

Rapidly aspirate the radioactive medium.

-

Wash the cells three times with ice-cold Wash Buffer to remove extracellular ⁸⁶Rb.

-

-

Cell Lysis and Measurement:

-

Lyse the cells in each well (e.g., with 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration in each well to normalize the ⁸⁶Rb uptake.

-

The Na-K-2Cl cotransporter-mediated influx is calculated as the difference between the ouabain-insensitive influx (vehicle control) and the influx in the presence of a saturating concentration of bumetanide.

-

Calculate the percentage inhibition by the Muzolimine metabolite relative to the vehicle control.

-

Experimental Workflow

Caption: Workflow for the Muzolimine in vitro assay using MDCK cells.

References

Application Notes and Protocols for Studying Muzolimine in Isolated Renal Tubules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols for investigating the effects of the loop diuretic Muzolimine on isolated renal tubules. Muzolimine, a pyrazole derivative, acts as a prodrug, with its active metabolite targeting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb (TAL) of the loop of Henle. This document outlines detailed methodologies for isolating and perfusing renal tubules, assessing ion transport, and performing electrophysiological measurements to characterize the mechanism of action of Muzolimine.

Mechanism of Action

Muzolimine exerts its diuretic effect after being metabolized into an active form, which is then secreted into the tubular lumen via a probenecid-sensitive organic acid pathway.[1] This active metabolite inhibits the Na-K-2Cl cotransporter on the apical membrane of TAL cells, thereby reducing the reabsorption of sodium, potassium, and chloride ions.[2] This inhibition diminishes the lumen-positive transepithelial potential, which in turn reduces the driving force for the paracellular reabsorption of cations like calcium and magnesium.

Key Experimental Protocols

To elucidate the effects of Muzolimine on renal tubule function, a series of in vitro and ex vivo experiments can be performed. The following protocols are foundational for such investigations.

Isolation and In Vitro Perfusion of Renal Tubules (Burg's Method)

This technique allows for the direct study of specific nephron segments in a controlled environment, eliminating systemic influences.[3][4]

Objective: To isolate and perfuse a single thick ascending limb (TAL) segment to study the direct effects of Muzolimine's active metabolite.

Materials:

-

Rabbit kidneys

-

Stereomicroscope

-

Fine forceps and needles for dissection

-

Perfusion chamber and pipettes

-

Krebs-Henseleit solution (or similar physiological saline)

-

Muzolimine active metabolite (or urine from Muzolimine-treated animals)

Protocol:

-

Kidney Preparation: Humanely euthanize a rabbit and rapidly remove the kidneys. Place them in ice-cold Krebs-Henseleit solution.

-

Tissue Slicing: Cut coronal slices of the kidney (approximately 1 mm thick).

-

Tubule Dissection: Under a stereomicroscope, identify and dissect individual TAL segments from the corticomedullary junction using fine forceps and needles. The TAL can be identified by its characteristic appearance.

-

Tubule Perfusion Setup: Transfer the isolated tubule to a perfusion chamber containing Krebs-Henseleit solution. Mount the tubule between two concentric glass pipettes. The inner perfusion pipette is advanced into the tubule lumen, while the outer holding pipette secures the tubule. The other end of the tubule is held by a collecting pipette.

-

Perfusion: Perfuse the tubule lumen with a control physiological solution. The bath is also filled with a similar solution.

-

Experimental Maneuver: After a baseline measurement period, add the active metabolite of Muzolimine to the luminal perfusate. If using urine from treated animals, it should be diluted in the perfusate.[1]

-

Data Collection: Collect the perfused fluid from the collecting pipette to measure flow rate and ion concentrations. Transepithelial voltage can be measured using electrodes placed in the luminal and bath solutions.

Perfusion Solution Composition (Krebs-Henseleit Type):

| Component | Concentration (mmol/L) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl₂ | 2.52 |

| MgSO₄ | 1.64 |

| NaHCO₃ | 24.88 |

| KH₂PO₄ | 1.18 |

| Glucose | 5.55 |

| Aeration | 95% O₂ / 5% CO₂ |

| pH | 7.4 |

Note: The composition can be adjusted based on specific experimental needs.

Na-K-2Cl Cotransporter Activity Assay (⁸⁶Rb⁺ Influx)

This assay provides a quantitative measure of the Na-K-2Cl cotransporter activity, as Rubidium-86 (⁸⁶Rb⁺) is transported as a potassium congener.

Objective: To quantify the inhibitory effect of Muzolimine's active metabolite on NKCC2 activity in cultured renal cells (e.g., MDCK) or isolated tubule preparations.

Materials:

-

Cultured renal cells (e.g., Madin-Darby Canine Kidney - MDCK cells) or isolated TAL segments

-

⁸⁶RbCl (radioisotope)

-

Ouabain (to inhibit Na⁺/K⁺-ATPase)

-

Bumetanide (as a positive control for NKCC2 inhibition)

-

Muzolimine active metabolite

-

Scintillation counter

Protocol:

-

Cell Preparation: Culture MDCK cells to confluence in appropriate multi-well plates.

-

Pre-incubation: Wash the cells with a pre-incubation buffer. To isolate the activity of the Na-K-2Cl cotransporter, include ouabain (0.5 mM) in the buffer to inhibit the Na⁺/K⁺-ATPase.

-

Initiation of Influx: Add the influx buffer containing ⁸⁶Rb⁺ and the experimental compounds (Muzolimine active metabolite, bumetanide, or vehicle control).

-

Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Termination of Influx: Rapidly wash the cells with ice-cold stop solution to remove extracellular ⁸⁶Rb⁺.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the rate of ⁸⁶Rb⁺ influx and express the inhibition by Muzolimine as a percentage of the control.

Electrophysiological Measurement of Transepithelial Voltage

Changes in the transepithelial voltage across the TAL are indicative of alterations in ion transport.

Objective: To measure the effect of Muzolimine's active metabolite on the lumen-positive transepithelial voltage in the isolated perfused TAL.

Materials:

-

Isolated perfused TAL setup (as described in Protocol 1)

-

Ag/AgCl electrodes

-

High-impedance electrometer

Protocol:

-

Set up the isolated perfused TAL as described previously.

-

Place a measuring electrode in the luminal perfusion pipette and a reference electrode in the bath solution.

-

Record the stable baseline transepithelial voltage.

-

Introduce Muzolimine's active metabolite into the luminal perfusate.

-

Continuously record the transepithelial voltage to observe any changes. Inhibition of the Na-K-2Cl cotransporter is expected to decrease the lumen-positive potential.

Data Presentation

Table 1: Effect of Urine from Muzolimine-Treated Rats on Na-K-2Cl Cotransport in MDCK Cells

| Treatment Group (in vivo) | Time Post-Injection (minutes) | % Inhibition of ⁸⁶Rb⁺ Influx (in vitro) |

| Muzolimine (50 µmol/kg) | 15 | 42% |

| 60 | 49% | |

| Piretanide (27 µmol/kg) | 15 | 72% |

| 45 | 41% |

Data adapted from a study on the mechanism of action of Muzolimine.

Table 2: Effects of Muzolimine on Ion Activities and Membrane Potential in the Late Distal Tubule

| Parameter | Control Value (Mean ± SEM) | Value after Muzolimine (Mean ± SEM) |

| Basolateral Membrane Potential | - | Depolarized by ~30 mV |

| Intracellular Cl⁻ Activity | 7.5 ± 0.5 mM | 14.5 ± 2.6 mM |

| Luminal Cl⁻ Activity | 12.4 ± 1.5 mM | 22.3 ± 2.5 mM |

Data from a study on the effects of Muzolimine on the late distal tubule of Necturus kidney.[5]

Visualizations

References

- 1. Influence of muzolimine and other diuretics on human red cell Na+, K+-cotransport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The diuretic effect of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolated perfused tubule. Introduction: background and development of microperfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of muzolimine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Muzolimine's Diuretic Effect in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muzolimine is a high-ceiling loop diuretic that distinguishes itself from other drugs in its class through its unique chemical structure and prolonged duration of action.[1] It functions as a prodrug, with its active metabolite responsible for its diuretic effect.[1] These application notes provide a comprehensive guide to utilizing rat models for the in vivo investigation of Muzolimine's diuretic properties, focusing on its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

Muzolimine exerts its diuretic effect after being metabolized into an active form. This active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive organic acid pathway.[1] In the thick ascending limb of the Loop of Henle, the active metabolite of Muzolimine inhibits the Na+/K+/2Cl- cotransporter (NKCC2).[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these electrolytes in the tubular fluid leads to an osmotic retention of water, resulting in a significant increase in urine output (diuresis) and excretion of sodium (natriuresis).[2] Notably, the onset of Muzolimine's diuretic effect is slower and more prolonged compared to other loop diuretics like piretanide.[1]

Data Presentation

The following tables provide a template for presenting quantitative data from in vivo studies of Muzolimine in rats. The data presented here is illustrative and based on the expected outcomes from the literature. Researchers should replace this with their own experimental data.

Table 1: Effect of Intravenous Muzolimine on Cumulative Urine Volume in Rats

| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL) at 6 hours (Mean ± SEM) |

| Vehicle Control (Saline) | - | 3.5 ± 0.4 |

| Muzolimine | 10 | 7.8 ± 0.6 |

| Muzolimine | 20 | 12.5 ± 0.9** |

| Muzolimine | 40 | 16.2 ± 1.1 |

| Furosemide (Reference) | 10 | 15.5 ± 1.0 |

| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |

Table 2: Effect of Intravenous Muzolimine on Urinary Electrolyte Excretion in Rats over 6 hours

| Treatment Group | Dose (mg/kg) | Sodium (Na+) (mEq/L) | Potassium (K+) (mEq/L) | Chloride (Cl-) (mEq/L) |

| Vehicle Control (Saline) | - | 85 ± 5 | 40 ± 3 | 120 ± 7 |

| Muzolimine | 10 | 130 ± 8 | 45 ± 4 | 165 ± 9 |

| Muzolimine | 20 | 165 ± 10 | 50 ± 5 | 200 ± 11 |

| Muzolimine | 40 | 190 ± 12 | 55 ± 6 | 230 ± 13 |

| Furosemide (Reference) | 10 | 185 ± 11 | 60 ± 7 | 225 ± 12 |

| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |

Experimental Protocols

This section details the methodology for assessing the diuretic effect of Muzolimine in a rat model.

Protocol 1: Evaluation of Diuretic Activity in Rats

1. Animals:

-

Male Wistar or Sprague-Dawley rats weighing 200-250g.

-

House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

-

Acclimatize the animals for at least one week before the experiment.

2. Animal Preparation:

-

Fast the rats for 18 hours prior to the experiment, with free access to water.

-

On the day of the experiment, weigh each rat and record its body weight.

3. Experimental Groups (n=6 per group):

-

Group I (Vehicle Control): Administer normal saline (0.9% NaCl).

-

Group II (Muzolimine - Low Dose): Administer Muzolimine at a low dose (e.g., 10 mg/kg).

-

Group III (Muzolimine - Medium Dose): Administer Muzolimine at a medium dose (e.g., 20 mg/kg).

-

Group IV (Muzolimine - High Dose): Administer Muzolimine at a high dose (e.g., 40 mg/kg).

-

Group V (Reference Diuretic): Administer a standard loop diuretic like Furosemide (e.g., 10 mg/kg).

4. Drug Preparation and Administration:

-

Prepare Muzolimine and Furosemide solutions in a suitable vehicle (e.g., normal saline with a small amount of a solubilizing agent if necessary). The final volume for administration should be consistent across all groups.

-

Administer the respective treatments via intravenous (i.v.) injection into the tail vein.

5. Urine Collection:

-

Immediately after administration, place each rat in an individual metabolic cage designed for the separate collection of urine and feces.

-

Do not provide food or water to the animals during the urine collection period.

-

Collect urine for a specified period, typically 6 to 24 hours. Measure the cumulative urine volume at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours).

6. Data Analysis:

-

Measure the total volume of urine collected for each rat.

-

Analyze urine samples for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

-

Calculate the total excretion of each electrolyte.

-

Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.

Protocol 2: Investigating the Mechanism of Action with Probenecid

To confirm the role of organic anion transporters in the secretion of Muzolimine's active metabolite, a study involving the co-administration of Probenecid can be conducted.

1. Experimental Groups (n=6 per group):

-

Group I (Vehicle Control): Administer normal saline.

-

Group II (Muzolimine): Administer Muzolimine at an effective dose (e.g., 20 mg/kg).

-

Group III (Probenecid + Muzolimine): Administer Probenecid (e.g., 100 µmol/kg, i.v.) 30 minutes prior to the administration of Muzolimine (20 mg/kg).

-

Group IV (Probenecid alone): Administer Probenecid alone.

2. Procedure:

-

Follow the same procedure for animal preparation, drug administration, and urine collection as described in Protocol 1.

3. Expected Outcome:

-

The diuretic and natriuretic effects of Muzolimine are expected to be significantly attenuated in the group pre-treated with Probenecid, providing evidence for the involvement of organic anion transporters in its mechanism of action.[1]

Troubleshooting and Considerations

-

Animal Stress: Ensure proper handling and acclimatization of the rats to minimize stress, which can affect urine output.

-

Dehydration: The 18-hour fasting period is crucial for standardizing the hydration state of the animals. Ensure free access to water during this period.

-

Metabolic Cages: Ensure the metabolic cages are functioning correctly to allow for the clean separation of urine and feces, preventing contamination of the urine samples.

-

Solubility of Muzolimine: Muzolimine may require a specific vehicle for solubilization. Ensure the vehicle used is inert and does not have any diuretic or anti-diuretic properties.

-

Route of Administration: Intravenous administration provides rapid and complete bioavailability. If other routes are used (e.g., oral), the pharmacokinetic profile of Muzolimine should be considered.